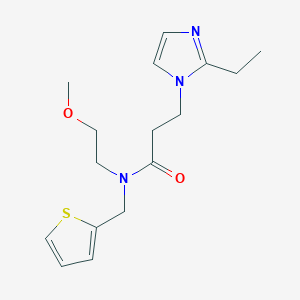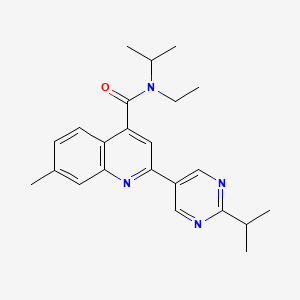
3-(aminomethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is not fully understood. However, it is believed to act as a modulator of the cholinergic system, which is involved in cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(aminomethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, this compound has been shown to have low toxicity and does not have any significant adverse effects on physiological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(aminomethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide in lab experiments is its low toxicity and lack of adverse effects on physiological functions. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(aminomethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in treating these diseases. Additionally, this compound may have potential applications in other areas of research, such as anti-inflammatory and antioxidant therapies. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 3-(aminomethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide involves the reaction of 1,3,4-thiadiazole-2-carboxylic acid with piperidine-1-carboxylic acid, followed by the addition of formaldehyde and ammonium chloride. The resulting compound is then purified using column chromatography. This synthesis method has been optimized for high yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(aminomethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(aminomethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5OS/c10-4-7-2-1-3-14(5-7)9(15)12-8-13-11-6-16-8/h6-7H,1-5,10H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDOEYWKKGGMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=NN=CS2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)

![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)

amine](/img/structure/B5902464.png)

![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)


![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)